N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, an ethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 2-tert-butylphenylamine with ethyl 5-methyl-1H-pyrazole-4-carboxylate. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(TERT-BUTYL)PHENYL]-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE include other pyrazole derivatives with different substituents on the phenyl and pyrazole rings. Examples include:
- N-(2-tert-butylphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
- N-(2-tert-butylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-1-ethyl-5-methylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-6-20-12(2)13(11-18-20)16(21)19-15-10-8-7-9-14(15)17(3,4)5/h7-11H,6H2,1-5H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCNNLEYGVWFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)NC2=CC=CC=C2C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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